5-fluoro-2-(2-methylphenyl)quinazoline-4-thiol
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Overview
Description
5-fluoro-2-(2-methylphenyl)quinazoline-4-thiol is a quinazoline derivative, a class of compounds known for their significant biological activities. Quinazoline derivatives have been extensively studied due to their wide range of therapeutic applications, including anti-cancer, anti-inflammatory, and anti-bacterial properties .
Preparation Methods
The synthesis of 5-fluoro-2-(2-methylphenyl)quinazoline-4-thiol typically involves several steps. One common method includes the reaction of 2-aminobenzonitrile with 2-methylphenyl isothiocyanate, followed by cyclization and fluorination steps. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
5-fluoro-2-(2-methylphenyl)quinazoline-4-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or thiol groups, using reagents like sodium hydride or alkyl halides.
Scientific Research Applications
5-fluoro-2-(2-methylphenyl)quinazoline-4-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinazoline derivatives.
Biology: The compound has shown potential in inhibiting certain enzymes and proteins, making it a candidate for drug development.
Medicine: Due to its anti-cancer and anti-inflammatory properties, it is being studied for potential therapeutic applications.
Mechanism of Action
The mechanism of action of 5-fluoro-2-(2-methylphenyl)quinazoline-4-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the suppression of cancer cell growth or the reduction of inflammation .
Comparison with Similar Compounds
Similar compounds to 5-fluoro-2-(2-methylphenyl)quinazoline-4-thiol include other quinazoline derivatives like 2-(2-methylphenyl)quinazoline-4-thiol and 5-chloro-2-(2-methylphenyl)quinazoline-4-thiol. These compounds share similar structures but differ in their substituents, which can lead to variations in their biological activities and chemical reactivity. The presence of the fluorine atom in this compound enhances its lipophilicity and metabolic stability, making it unique among its analogs .
Properties
CAS No. |
1909314-28-8 |
---|---|
Molecular Formula |
C15H11FN2S |
Molecular Weight |
270.3 |
Purity |
90 |
Origin of Product |
United States |
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